5-Acetamido-1,1,1-trichloroundecane
Description
5-Acetamido-1,1,1-trichloroundecane (CAS: 345261-12-3) is a polychlorinated acetamide compound first isolated from the cyanobacterium Microcoleus lyngbyaceus . Its structure features an 11-carbon aliphatic chain with a trichloromethyl (-CCl₃) group at position 1 and an acetamido (-NHCOCH₃) substituent at position 5 (Fig. 1).
Properties
Molecular Formula |
C13H24Cl3NO |
|---|---|
Molecular Weight |
316.7 g/mol |
IUPAC Name |
N-(1,1,1-trichloroundecan-5-yl)acetamide |
InChI |
InChI=1S/C13H24Cl3NO/c1-3-4-5-6-8-12(17-11(2)18)9-7-10-13(14,15)16/h12H,3-10H2,1-2H3,(H,17,18) |
InChI Key |
PMBAZTIKQVXAJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC(Cl)(Cl)Cl)NC(=O)C |
Synonyms |
5-acetamido-1,1,1-trichloroundecane 6-acetamido-1,1,1-trichloroundecane ATClU cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular formula: C₁₃H₂₄Cl₃NO
- Molecular weight : 316.697 g/mol
- Physical state : Oil at room temperature
- Optical activity : [α]D +60 (c = 0.02 in CHCl₃)
Its synthesis involves acetylation of the parent amine, 1,1,1-trichloro-5-undecylamine (T-482), which has a molecular formula of C₁₁H₂₂Cl₃N .
Comparison with Structurally Similar Compounds
Positional Isomer: 6-Acetamido-1,1,1-trichloroundecane
A synthetic positional isomer, 6-acetamido-1,1,1-trichloroundecane , differs only in the placement of the acetamido group at carbon 6 instead of carbon 5 (Table 1).
Table 1: Comparison of 5-Acetamido and 6-Acetamido Isomers
| Property | 5-Acetamido-1,1,1-trichloroundecane | 6-Acetamido-1,1,1-trichloroundecane |
|---|---|---|
| Acetamido position | Carbon 5 | Carbon 6 |
| Source | Natural (M. lyngbyaceus) | Synthetic (from δ-decanolactone) |
| Molecular formula | C₁₃H₂₄Cl₃NO | C₁₃H₂₄Cl₃NO |
| Molecular weight | 316.697 g/mol | 316.697 g/mol |
| Reported physical state | Oil | Not specified |
Parent Amine: 1,1,1-Trichloro-5-undecylamine (T-482)
The non-acetylated precursor, 1,1,1-trichloro-5-undecylamine, provides a basis for understanding the impact of acetylation on physicochemical properties (Table 2).
Table 2: Comparison with Parent Amine
| Property | 1,1,1-Trichloro-5-undecylamine (T-482) | 5-Acetamido-1,1,1-trichloroundecane |
|---|---|---|
| Functional group | Amine (-NH₂) | Acetamido (-NHCOCH₃) |
| Molecular formula | C₁₁H₂₂Cl₃N | C₁₃H₂₄Cl₃NO |
| Molecular weight | 274.66 g/mol | 316.697 g/mol |
| Optical activity | (+)-form reported | [α]D +60 (c = 0.02 in CHCl₃) |
Key Insight : Acetylation increases molecular weight by 42.037 g/mol and introduces a polar amide group, likely altering solubility and reactivity .
Other Polychlorinated Acetamides
Compounds such as 8-acetamido-1,1,15,15-tetrachloro-1,14-pentadeca-3,12-diyne (D-357) highlight structural diversity within this class (Table 3).
Table 3: Comparison with Extended-Chain Derivatives
| Compound | Chain Length | Chlorine Atoms | Structural Features |
|---|---|---|---|
| 5-Acetamido-1,1,1-trichloroundecane | 11-carbon | 3 | Linear alkane |
| 8-Acetamido-1,1,15,15-tetrachloro-1,14-pentadeca-3,12-diyne | 15-carbon | 4 | Two triple bonds (positions 3, 12) |
| 8-Acetamido-1,15,15-trichloro-1-pentadecen-3-yne | 15-carbon | 3 | One triple bond (position 3), one double bond |
Key Insight : Increasing chain length and additional halogenation or unsaturated bonds may enhance lipophilicity or confer unique bioactivity, though empirical data are sparse .
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